molecular formula C20H20FN5O4S2 B1236494 2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide

2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide

Cat. No. B1236494
M. Wt: 477.5 g/mol
InChI Key: WFNAQRYHERHQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide is a sulfonamide.

Scientific Research Applications

Antifungal and Apoptotic Effects

Triazole derivatives, similar to the chemical compound , have been studied for their antifungal and apoptotic effects, particularly against Candida species. A study by Çavușoğlu et al. (2018) revealed that certain triazole-oxadiazole compounds, structurally related to the compound , were potent against C. albicans and C. glabrata. These compounds were also found to be non-toxic to healthy cells at tested concentrations (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antimicrobial Activity

Yurttaş et al. (2020) synthesized novel triazole derivatives and evaluated their antimicrobial activity. These compounds, structurally related to the one , showed significant antimicrobial activities, with some being particularly effective against Candida species and pathogenic bacteria (Yurttaş, Kubilay, Evren, Kısacık, & Karaca Gençer, 2020).

Antiviral and Virucidal Activity

Wujec et al. (2011) investigated 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. Some synthesized derivatives showed potential in reducing viral replication (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Anti-Inflammatory and Analgesic Activity

Research by Turan-Zitouni et al. (2007) on 1,2,4‐triazole derivatives showed significant anti-inflammatory activities. These compounds, which share a common structural motif with the compound , were effective in pharmacological screenings (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).

Anticancer Activities

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated them for their anticancer activities against human lung adenocarcinoma cells. Some derivatives exhibited high selectivity and induced apoptosis, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

Product Name

2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide

Molecular Formula

C20H20FN5O4S2

Molecular Weight

477.5 g/mol

IUPAC Name

2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H20FN5O4S2/c1-2-10-26-18(12-30-16-8-6-14(21)7-9-16)24-25-20(26)31-13-19(27)23-15-4-3-5-17(11-15)32(22,28)29/h2-9,11H,1,10,12-13H2,(H,23,27)(H2,22,28,29)

InChI Key

WFNAQRYHERHQCN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)COC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide

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